This compound is classified as a tricyclic heterocycle due to its spirocyclic structure containing three interconnected rings, including nitrogen atoms that contribute to its pharmacological properties. The specific source of 1-ethyl-1,4,9-triazaspiro[5.5]undecan-5-one is often derived from medicinal chemistry optimization efforts aimed at enhancing the potency and selectivity of related compounds targeting RNA methylation processes.
The synthesis of 1-ethyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves several key steps:
The molecular formula for 1-ethyl-1,4,9-triazaspiro[5.5]undecan-5-one is . The compound features:
Using techniques such as NMR spectroscopy and X-ray crystallography, detailed structural analyses reveal:
1-Ethyl-1,4,9-triazaspiro[5.5]undecan-5-one can participate in various chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Mild acidic conditions |
Reduction | Sodium borohydride | Anhydrous solvents |
Substitution | Various nucleophiles | Basic or acidic media |
The primary action mechanism involves inhibition of the METTL3/METTL14 complex, which is crucial for N6-methyladenosine (m6A) modification on RNA molecules:
Studies indicate that similar compounds may exhibit rapid metabolism with half-lives under 12 minutes in liver microsomes, suggesting that modifications may be necessary for improved pharmacokinetic profiles.
The applications of 1-ethyl-1,4,9-triazaspiro[5.5]undecan-5-one include:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 841-76-9
CAS No.: 5115-19-5
CAS No.:
CAS No.: 1239908-48-5